tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate
CAS No.: 944145-92-0
Cat. No.: VC11596585
Molecular Formula: C12H25NO3
Molecular Weight: 231.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944145-92-0 |
|---|---|
| Molecular Formula | C12H25NO3 |
| Molecular Weight | 231.3 |
Introduction
Chemical Identity and Structural Features
tert-Butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate (IUPAC name: tert-butyl [(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate) belongs to the carbamate family, where a tert-butoxycarbonyl (Boc) group protects an amine functionality. Key structural attributes include:
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Chiral center: The (3R) configuration confers stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis.
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Hydroxy group: Positioned at C1, this group enables hydrogen bonding and serves as a site for further derivatization (e.g., oxidation, esterification).
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Branched alkyl chain: The 5-methylhexane backbone enhances lipophilicity, influencing solubility and membrane permeability.
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₂₅NO₃ |
| Molecular weight | 231.33 g/mol |
| CAS Registry Number | Not formally assigned (analog: ) |
| Stereochemistry | (3R)-configuration |
Synthesis and Manufacturing Pathways
The synthesis of tert-butyl carbamates typically involves coupling tert-butyl carbamate precursors with amine-containing intermediates under controlled conditions. For the target compound, two plausible routes are inferred from analogous methodologies:
Route 1: Boc Protection of Amino Alcohols
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Starting material: (3R)-1-amino-5-methylhexan-3-ol.
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Reaction: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃ or DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM).
Mechanism:
Route 2: Reductive Amination Followed by Boc Protection
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Step 1: Synthesis of (3R)-1-hydroxy-5-methylhexan-3-amine via reductive amination of a ketone precursor.
Table 2: Representative Synthetic Conditions
| Parameter | Details |
|---|---|
| Catalyst/Base | DMAP, NaHCO₃ |
| Solvent | THF, DCM, or ethyl acetate |
| Temperature | 0–25°C |
| Yield (predicted) | 70–85% (based on ) |
Physicochemical and Spectroscopic Properties
Predicted properties are derived from computational models and analogs like tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate:
Physicochemical Data
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Boiling point: ~300–320°C (estimated via group contribution methods).
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Density: 1.05–1.10 g/cm³ (similar to Boc-protected amino alcohols).
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Solubility:
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Polar solvents: Moderate in methanol, ethanol.
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Nonpolar solvents: Low in hexane, diethyl ether.
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Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR: Peaks at ~3350 cm⁻¹ (O-H/N-H stretch), 1700 cm⁻¹ (C=O stretch).
Applications in Organic Synthesis and Pharmaceuticals
The compound’s Boc group and chiral backbone make it valuable in:
Peptide and Prodrug Synthesis
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Amine protection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), enabling controlled deprotection in multi-step syntheses .
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Chiral intermediates: Used in asymmetric synthesis of β-amino alcohols, which are precursors to antiretroviral and anticancer agents .
Pharmacological Research
While direct studies are lacking, structural analogs demonstrate:
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Neuroprotective activity: Boc-protected amino alcohols inhibit acetylcholinesterase (AChE) and β-secretase, targets in Alzheimer’s disease.
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Antiviral potential: Similar carbamates show activity against HIV-1 protease .
Table 3: Comparative Bioactivity of Carbamate Analogs
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